1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride
Description
This compound is a piperazine derivative featuring a 4-fluoro-5-methyl-2-nitrophenyl group at the 1-position and a 3-(trifluoromethyl)benzyl substituent at the 4-position of the piperazine ring. The structural complexity arises from multiple electron-withdrawing groups (fluorine, nitro, trifluoromethyl), which influence its physicochemical properties, such as lipophilicity, solubility, and receptor-binding affinity.
Properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O2.ClH/c1-13-9-17(18(26(27)28)11-16(13)20)25-7-5-24(6-8-25)12-14-3-2-4-15(10-14)19(21,22)23;/h2-4,9-11H,5-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFWFQDODUDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride typically involves multiple steps:
Nitration: The starting material, 4-fluoro-5-methyl-2-nitrobenzene, is synthesized through the nitration of 4-fluoro-5-methyltoluene using a mixture of concentrated nitric acid and sulfuric acid.
Piperazine Formation: The nitro compound is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Reduction: 1-(4-Fluoro-5-methyl-2-aminophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Fluoro-5-carboxy-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.
Medicine
In medicinal chemistry, 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro, fluoro, and trifluoromethyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to other piperazine derivatives with fluorophenyl, trifluoromethylphenyl, or nitro-substituted aryl groups. Key examples include:
Pharmacological Activity
- Serotonin Receptor Affinity: The target compound’s trifluoromethylbenzyl group is structurally similar to 5-HT1B agonists like 1-[3-(trifluoromethyl)phenyl]piperazine maleate, which demonstrated dose-dependent antinociception in rats . However, the addition of a nitro group in the target compound may alter receptor binding kinetics due to increased electron withdrawal. In contrast, simpler analogues like 1-(4-fluorophenyl)piperazine (4-FPP) show affinity for 5-HT1A receptors but lack the trifluoromethyl and nitro groups, reducing their selectivity for 5-HT1B/1D subtypes .
Variable Effects of Trifluoromethyl Substituents :
Compounds with 3-trifluoromethylphenyl groups (e.g., in ) exhibited inconsistent effects on sympathetic nerve discharge (SND), suggesting that substituent positioning (e.g., 3- vs. 4-) critically impacts activity .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl and nitro groups increase logP compared to non-halogenated analogues (e.g., 1-(3-methoxyphenyl)-4-benzylpiperazine, logP ~2.5) . This enhances membrane permeability but may reduce aqueous solubility.
- This contrasts with stable trifluoromethyl derivatives like 1-(4-trifluoromethylphenyl)piperazine, which is used as a reference standard in forensic research .
Research Implications and Gaps
- Pharmacological Potential: The combination of fluorine, nitro, and trifluoromethyl groups may confer unique selectivity for 5-HT1B/1D receptors, warranting in vivo studies to compare efficacy with existing agonists like MK212 (a 5-HT2 agonist) .
- Synthetic Optimization : Positional isomerism (e.g., 4-fluoro-5-methyl-2-nitrophenyl vs. 2-fluoro-4-nitrophenyl) requires exploration to determine the optimal configuration for activity .
- Safety Data: Limited toxicological data exist for nitro-substituted piperazines, necessitating studies to assess metabolic stability and off-target effects.
Q & A
Q. What are the recommended methods for synthesizing 1-(4-fluoro-5-methyl-2-nitrophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}piperazine hydrochloride?
The synthesis typically involves a multi-step protocol:
- Step 1 : Formation of the piperazine core via nucleophilic substitution, often using 1-substituted piperazine intermediates.
- Step 2 : Functionalization of the aromatic rings through nitration and fluorination reactions. For example, nitro groups are introduced via mixed-acid nitration (HNO₃/H₂SO₄), while fluorine substituents are added using fluorinating agents like Selectfluor™ .
- Step 3 : Coupling of the trifluoromethylbenzyl group via Buchwald-Hartwig amination or Ullmann-type reactions under inert atmosphere (argon/nitrogen) .
- Final Step : Salt formation (hydrochloride) via treatment with HCl gas in anhydrous ethanol .
Reaction progress is monitored using TLC and HPLC, with yields optimized by controlling temperature (60–120°C) and solvent polarity (DMF or THF) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation. Work in a fume hood due to potential toxic fume release during decomposition .
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation and hydrolysis. Desiccants (silica gel) are recommended to minimize moisture absorption .
- Stability : Stable for ≥5 years under recommended conditions, but periodic NMR analysis is advised to confirm integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Resolves piperazine ring protons (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.8–8.2 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₉H₁₈F₄N₃O₂·HCl, calc. 447.8 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identifies N–H stretches (3300 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro/fluoro positioning) influence biological activity?
Comparative studies on analogous compounds reveal:
- Nitro Group (2-position) : Enhances electron-withdrawing effects, increasing binding affinity to serotonin receptors (e.g., 5-HT₂A) .
- Fluorine (4-position) : Improves metabolic stability by reducing CYP450-mediated oxidation .
- Trifluoromethylbenzyl Group : Boosts lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in neuropharmacological studies .
Table 1 : Substituent Effects on Receptor Binding (IC₅₀)
| Substituent Position | Receptor Target | IC₅₀ (nM) |
|---|---|---|
| 2-NO₂, 4-F | 5-HT₂A | 12.3 |
| 3-NO₂, 4-F | 5-HT₂A | 45.7 |
| Data derived from radioligand displacement assays . |
Q. What strategies resolve contradictions in reported solubility and bioavailability data?
Discrepancies arise from solvent choice and polymorphic forms:
- Solubility : Use polar aprotic solvents (DMSO) for in vitro assays (solubility >10 mM), but note precipitation in aqueous buffers (PBS: <0.1 mM) .
- Bioavailability : Co-administration with cyclodextrins or lipid nanoparticles improves oral absorption in rodent models .
- Polymorphism : X-ray crystallography identifies anhydrous vs. monohydrate forms, impacting dissolution rates .
Q. How can researchers validate target engagement in neurological studies?
Q. Methodological Notes
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for purity checks (>98%) .
- Toxicology Screening : Ames test for mutagenicity; hERG assay for cardiac risk profiling .
- Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
